molecular formula C10H9IO2 B3225628 5-Methoxy-6-iodo-1-indanone CAS No. 125066-96-8

5-Methoxy-6-iodo-1-indanone

Cat. No.: B3225628
CAS No.: 125066-96-8
M. Wt: 288.08 g/mol
InChI Key: XXKWGUWPLTZLPN-UHFFFAOYSA-N
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Description

5-Methoxy-6-iodo-1-indanone is a halogenated indanone derivative characterized by a methoxy group at the 5-position and an iodine atom at the 6-position of the indanone scaffold. Indanones are bicyclic ketones widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their rigid aromatic framework and reactivity .

Properties

IUPAC Name

6-iodo-5-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKWGUWPLTZLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-iodo-1-indanone typically involves the iodination of 5-methoxy-1-indanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-iodo-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-iodo-1-indanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methoxy-6-iodo-1-indanone with structurally related indanones, focusing on substituent effects, physical properties, and synthetic applications.

Positional Isomers: 5-Methoxy-1-Indanone vs. 6-Methoxy-1-Indanone

Property 5-Methoxy-1-indanone 6-Methoxy-1-indanone
CAS RN 5111-70-6 13623-25-1
Melting Point 107–110°C 108–110°C
Molecular Weight 162.19 g/mol 162.18 g/mol
Synthesis Prepared via Friedel-Crafts acylation or methoxylation of indanone precursors Synthesized similarly, with regioselective methoxy substitution at the 6-position
Applications Cytotoxicity studies reported Used in synthesis of bioactive molecules (e.g., indole derivatives)

Key Insight : Positional isomerism minimally affects melting points but significantly influences reactivity and downstream applications due to electronic and steric differences.

Halogen-Substituted Analogs: 5-Bromo-6-Methoxy-1-Indanone

Property 5-Bromo-6-methoxy-1-indanone This compound (Inferred)
Substituents Br (5), OMe (6) I (5), OMe (6)
Molecular Weight ~269.07 g/mol ~302.10 g/mol
Reactivity Bromine enhances electrophilic substitution; used in cross-coupling reactions Iodine’s larger size may hinder reactivity but improve leaving-group potential in nucleophilic substitutions

Key Insight : Halogen choice (Br vs. I) impacts molecular weight, steric bulk, and suitability for specific reactions (e.g., Suzuki coupling vs. radioiodination).

Functional Group Variations: 5-Amino-6-Methoxy-1-Indanone

Property 5-Amino-6-methoxy-1-indanone This compound (Inferred)
Substituents NH₂ (5), OMe (6) I (5), OMe (6)
Melting Point 188°C Not reported
Synthesis Derived from nitro precursors via reduction Likely synthesized via iodination of methoxy-indanone intermediates
Applications Intermediate in constrained pharmacophores Potential use in radiolabeled compounds or kinase inhibitors

Key Insight: Amino groups introduce hydrogen-bonding capacity, altering solubility and biological activity compared to halogens.

Energetic and Thermodynamic Comparisons

highlights that methoxy and methyl substituents on indanones influence thermodynamic stability. For example:

  • 5-Methoxy-1-indanone: Standard molar enthalpy of formation (ΔfH°(g)) = −213.5 ± 2.1 kJ/mol .
  • 4-Methoxy-1-indanone: ΔfH°(g) = −215.9 ± 2.3 kJ/mol .

Key Insight : Substituent position slightly alters enthalpy due to variations in resonance stabilization and steric strain.

Biological Activity

5-Methoxy-6-iodo-1-indanone (CAS No. 125066-96-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound has the molecular formula C10H9IO2\text{C}_{10}\text{H}_{9}\text{IO}_{2} and a molecular weight of 288.08 g/mol. The compound features a methoxy group and an iodine atom on the indanone ring, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways. For instance, it may inhibit enzymes related to cancer cell proliferation and microbial growth.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit cholinesterases (AChE and BuChE), which are important in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity: Studies indicate that it exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents.

Anticancer Properties

Research has shown that derivatives of this compound possess significant anticancer activity. For example, compounds derived from this indanone have demonstrated effective inhibition of cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .

Antimicrobial Properties

The compound has been studied for its effectiveness against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
5-Methoxy-1-indanone Lacks iodine; simpler structureModerate anticancer activity
6-Methoxy-1-indanone Similar methoxy group; different positionLower antimicrobial efficacy
5-Bromo-6-methoxy-1-indanone Bromine instead of iodineComparable anticancer properties

This table highlights how the presence of iodine in this compound enhances its reactivity and potential biological efficacy compared to other derivatives.

Study on Anticancer Activity

A detailed study evaluated the anticancer effects of various indanone derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value lower than many known chemotherapeutics .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results, inhibiting bacterial growth at concentrations that suggest potential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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